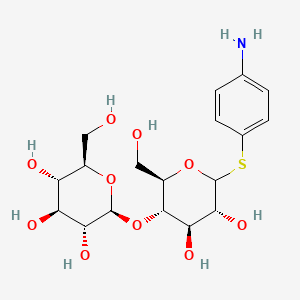

4-Aminophenyl b-D-thiocellobiose

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO10S/c19-7-1-3-8(4-2-7)30-18-15(26)13(24)16(10(6-21)28-18)29-17-14(25)12(23)11(22)9(5-20)27-17/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17+,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQWCPMDWZXHSW-DRDIBAPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Condensation via Thioglycoside Formation

The most widely reported method involves condensation of a cellobiose-derived glycosyl donor with p-aminobenzenethiol. For example, p-aminophenyl 1-thio-β-D-glucopyranoside analogs are synthesized by reacting acetylated glycosyl bromides with p-aminobenzenethiol in the presence of sodium methoxide. Applied to cellobiose, this strategy would involve:

-

Preparation of Cellobiose Donor : Per-O-acetylation of cellobiose to yield 2,3,6,2',3',4',6'-hepta-O-acetylcellobiose, followed by selective anomeric bromination using HBr/AcOH.

-

Thioglycosidic Coupling : Reaction of the glycosyl bromide with p-aminobenzenethiol under basic conditions (e.g., NaOMe/MeOH) to form the β-thioglycoside bond.

-

Deprotection : Sequential deacetylation using Zemplén conditions (NaOMe/MeOH) to yield the free thiocellobiose derivative.

Key challenges include avoiding hydrolysis of the glycosyl bromide and ensuring exclusive β-configuration at the anomeric center.

Stepwise Assembly via Iterative Glycosylation

For higher regiochemical control, stepwise assembly of the β-1,4-thiocellobiose backbone has been demonstrated in S-linked oligosaccharide syntheses. This method involves:

Monomer Preparation

-

Glucose Building Blocks : 2,3,6-tri-O-benzyl-β-D-glucopyranosyl thiophenyl donor and 4-O-levulinoyl-β-D-glucopyranosyl acceptor are prepared using standard protecting group strategies (e.g., benzyl ethers for long-term stability).

-

p-Aminophenyl Thiol Acceptor : p-Aminobenzenethiol is protected as its tert-butyldiphenylsilyl (TBDPS) ether to prevent oxidation during glycosylation.

Glycosylation and Deprotection

-

First Glycosylation : The thiophenyl donor is activated using benzenesulfinyl piperidine (BSP) and triflic anhydride (Tf₂O) with tri-tert-butylpyrimidine (TTBP) as a proton scavenger. Coupling with the 4-O-levulinoyl acceptor yields a β-1,4-linked disaccharide in 68–72% yield.

-

Levulinoyl Removal : The levulinoyl group is cleaved using hydrazine acetate in pyridine/AcOH to expose the 4'-OH for subsequent coupling.

-

Second Glycosylation : Repetition of the glycosylation step with another thiophenyl donor extends the chain to form the cellobiose backbone.

-

Final Coupling : The TBDPS-protected p-aminophenyl thiol is introduced via a final glycosylation, followed by deprotection using tetra-n-butylammonium fluoride (TBAF).

Optimization of Reaction Conditions

Activation of Thioglycosides

Thioglycoside donors require electrophilic activation. BSP/Tf₂O with TTBP achieves >90% conversion for β-linked products, as demonstrated in 4′-deoxypentenosyl disaccharide syntheses. Alternative activators like NIS/TfOH or DMTST show lower β-selectivity (<75%).

Solvent and Temperature Effects

Protecting Group Compatibility

-

Benzyl Ethers : Stable under glycosylation and deprotection conditions (e.g., hydrogenolysis with Pd/C).

-

Levulinoyl Esters : Selective removal without affecting benzyl ethers or thioglycosidic bonds.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl b-D-thiocellobiose undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

4-Aminophenyl b-D-thiocellobiose has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes involved in disease progression.

Industry: Utilized in the production of specialized biochemical products and as a research tool in proteomics

Mechanism of Action

The mechanism of action of 4-Aminophenyl b-D-thiocellobiose involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to these targets, altering their activity and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Saccharide Derivatives

4-Aminophenyl β-D-Glucopyranoside (CAS: 14419-59-1)

- Structure: Monosaccharide (glucose) with a β-O-glycosidic bond and 4-aminophenyl group.

- Key Differences :

- Smaller molecular size (C₁₄H₂₀N₂O₆) compared to the disaccharide thiocellobiose derivative.

- Oxygen-based glycosidic linkage, which is more susceptible to hydrolysis by glucosidases.

- Lacks the acetamido group present in some derivatives (e.g., ACJ2013A), affecting solubility and hydrogen-bonding capacity .

4-Aminophenyl 2-Acetamido-2-deoxy-α-D-galactopyranoside HCl (CAS: 210049-16-4)

- Structure: α-anomeric galactose derivative with an acetamido group and hydrochloride salt.

- Key Differences :

2,3,6,2',3',4',6'-Hepta-O-acetyl-β-D-lactosyl Isothiocyanate (CAS: Not provided)

- Structure : Lactose (disaccharide) derivative with acetyl protecting groups and isothiocyanate functionality.

- Key Differences: Acetyl groups improve stability during synthesis but require deprotection for biological activity. Isothiocyanate group enables conjugation to proteins or surfaces, unlike the 4-aminophenyl group in thiocellobiose .

Functional Analogues in Other Scaffolds

Chalcone Derivatives with 4-Aminophenyl Groups

- Example: (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (50% PfFd-PfFNR inhibition).

- Unlike chalcones, 4-aminophenyl β-D-thiocellobiose’s disaccharide structure may target carbohydrate-binding proteins or cellulases .

4-(4-Aminophenyl)butyric Acid (Corrosion Inhibitor)

- Application : Achieves 90% corrosion inhibition efficiency on copper.

- Key Comparison: Demonstrates the versatility of the 4-aminophenyl moiety in diverse applications, from materials science to glycobiology. Highlights the role of substituent chemistry (e.g., butyric acid vs. thiocellobiose) in defining functionality .

Physicochemical Properties

Biological Activity

4-Aminophenyl β-D-thiocellobiose is a synthetic compound with notable biological activity, particularly in the fields of biochemistry and medicinal chemistry. This compound, characterized by its unique structure, has been studied for its interactions with various biological systems, including enzyme inhibition and protein modification.

- Chemical Formula : C18H27NO10S

- Molecular Weight : 423.48 g/mol

- CAS Number : 68636-49-7

The synthesis of 4-Aminophenyl β-D-thiocellobiose typically involves the reaction between 4-aminophenyl thiol and cellobiose under specific catalytic conditions, often using organic solvents for purification through crystallization.

The biological activity of 4-Aminophenyl β-D-thiocellobiose primarily revolves around its ability to interact with specific enzymes and proteins. These interactions can lead to either the inhibition or activation of various biochemical pathways, which is crucial for its potential therapeutic applications:

- Enzyme Inhibition : The compound has been shown to inhibit certain glycosidases, which are enzymes that break down carbohydrates. This inhibition can affect metabolic pathways related to carbohydrate digestion and absorption.

- Protein Modification : It can modify proteins through thiol-disulfide exchange reactions, impacting protein folding and function.

Enzyme Interaction Studies

Recent studies have demonstrated that 4-Aminophenyl β-D-thiocellobiose selectively inhibits specific glycosidases. For example, it was found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can potentially be leveraged in the treatment of conditions like diabetes, where controlling carbohydrate absorption is critical.

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats, administration of 4-Aminophenyl β-D-thiocellobiose led to a significant reduction in blood glucose levels compared to untreated controls. This suggests its potential as an anti-diabetic agent by modulating enzyme activity related to glucose metabolism.

- Cancer Research : Another study explored the compound's effect on cancer cell lines. It was observed that 4-Aminophenyl β-D-thiocellobiose could induce apoptosis in certain cancer cells by altering signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 4-Aminophenyl β-D-thiocellobiose | Thioglycoside | Enzyme inhibition, potential anti-diabetic effects |

| Thiocellobiose | Disaccharide | Basic carbohydrate metabolism |

| 4-Aminophenyl thioglucoside | Thioglycoside | Similar enzyme interactions |

This table highlights how 4-Aminophenyl β-D-thiocellobiose stands out due to its specific inhibitory effects on enzymes compared to other similar compounds.

Applications in Scientific Research

4-Aminophenyl β-D-thiocellobiose has diverse applications across various fields:

- Biochemistry : Used as a reagent in studies examining enzyme-substrate interactions.

- Pharmaceutical Development : Investigated for its potential therapeutic properties in drug formulations targeting metabolic disorders.

- Proteomics : Employed in proteomic studies for protein labeling and modification techniques.

Q & A

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Perform QSAR (quantitative structure-activity relationship) analyses to link structural descriptors (e.g., logP, polar surface area) to activity.

- Use molecular dynamics simulations to predict binding affinities with target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.